Cas no 1214366-23-0 (3-Fluoro-6-(pyridin-3-yl)picolinic acid)

3-Fluoro-6-(pyridin-3-yl)picolinic acid 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-6-(pyridin-3-yl)picolinic acid
- 3-Fluoro-6-(pyridin-3-yl)picolinic acid
-
- インチ: 1S/C11H7FN2O2/c12-8-3-4-9(14-10(8)11(15)16)7-2-1-5-13-6-7/h1-6H,(H,15,16)
- InChIKey: ODXWJJGFGBHGRM-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C2C=NC=CC=2)=NC=1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 262
- トポロジー分子極性表面積: 63.1
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-Fluoro-6-(pyridin-3-yl)picolinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023025780-1g |
3-Fluoro-6-(pyridin-3-yl)picolinic acid |
1214366-23-0 | 97% | 1g |
$1713.60 | 2023-09-04 | |
Alichem | A023025780-500mg |
3-Fluoro-6-(pyridin-3-yl)picolinic acid |
1214366-23-0 | 97% | 500mg |
$1029.00 | 2023-09-04 | |
Alichem | A023025780-250mg |
3-Fluoro-6-(pyridin-3-yl)picolinic acid |
1214366-23-0 | 97% | 250mg |
$646.00 | 2023-09-04 |
3-Fluoro-6-(pyridin-3-yl)picolinic acid 関連文献
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
9. Book reviews
-
10. Book reviews
3-Fluoro-6-(pyridin-3-yl)picolinic acidに関する追加情報
Introduction to 3-Fluoro-6-(pyridin-3-yl)picolinic Acid (CAS No. 1214366-23-0)
3-Fluoro-6-(pyridin-3-yl)picolinic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1214366-23-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of picolinic acid derivatives, characterized by its structural incorporation of a fluorine atom and a pyridine moiety at the 3-position of the picolinic acid backbone. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of 3-Fluoro-6-(pyridin-3-yl)picolinic acid consists of a pyridine ring linked to a picolinic acid scaffold, with a fluorine substituent at the 3-position and another pyridine ring at the 6-position. This dual pyridine substitution enhances its solubility in polar organic solvents and contributes to its stability under various reaction conditions. The fluorine atom, being highly electronegative, influences the electronic properties of the molecule, making it an attractive candidate for further functionalization in drug design.
In recent years, 3-Fluoro-6-(pyridin-3-yl)picolinic acid has been extensively studied for its potential applications in medicinal chemistry. Its structural features make it a versatile building block for the development of novel therapeutic agents. One of the most compelling aspects of this compound is its role as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, researchers have explored its utility in creating kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
Recent advancements in computational chemistry have further highlighted the significance of 3-Fluoro-6-(pyridin-3-yl)picolinic acid. Molecular modeling studies indicate that this compound can effectively interact with specific amino acid residues in protein targets, thereby modulating their activity. This has led to the discovery of several lead compounds with promising pharmacological profiles. The fluorine atom, in particular, has been shown to enhance binding affinity and metabolic stability, key factors in drug development.
The pharmaceutical industry has taken note of these findings, and several companies are now investigating 3-Fluoro-6-(pyridin-3-yl)picolinic acid as a starting material for novel drug candidates. Its incorporation into more complex molecules has resulted in compounds that exhibit potent activity against targets such as tyrosine kinases and protease enzymes. These enzymes are often overexpressed in diseases like cancer, making them ideal targets for therapeutic intervention.
Beyond its applications in drug discovery, 3-Fluoro-6-(pyridin-3-yl)picolinic acid has also found utility in agrochemical research. Its structural framework is similar to that of several herbicides and fungicides, suggesting that it could be used to develop new crop protection agents. The presence of both fluorine and pyridine substituents provides a rich scaffold for further chemical modifications, allowing chemists to tailor its properties for specific agricultural needs.
The synthesis of 3-Fluoro-6-(pyridin-3-yllpicolinic acid) presents some intriguing challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in optimizing its production. Techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled efficient access to this compound on both laboratory and industrial scales. These advancements have not only improved yield but also reduced costs, making it more accessible for research applications.
In conclusion, 3-Fluoro - 6 - ( py rid ine - 3 - yl ) picol ine ac id ( CAS No . 1214366 - 23 - 0 ) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals . Its unique structural features , coupled with recent discoveries in medicinal chemistry , position it as a cornerstone molecule for future research . As scientists continue to explore its potential , we can expect even more innovative applications to emerge , further solidifying its importance in modern chemistry .
1214366-23-0 (3-Fluoro-6-(pyridin-3-yl)picolinic acid) 関連製品
- 1375473-03-2(2-ethyl-6-(trifluoromethyl)morpholine-3-thione)
- 1935325-76-0(tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate)
- 1366316-11-1((3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)
- 38524-82-2(Trifenofos)
- 1224869-02-6((1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid)
- 72-63-9(Methandrostenolone)
- 1892642-72-6(1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one)
- 1042973-63-6(Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate)
- 2228473-81-0(2-(4-cyclopropyl-1,3-thiazol-5-yl)propan-1-amine)
- 1844859-83-1(tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate)




